REACTION_CXSMILES
|
[C:1]([NH2:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O.N1CCCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[C:3]([C:2](=[CH:12][C:11]1[CH:14]=[CH:15][CH:16]=[C:9]([Cl:8])[CH:10]=1)[C:1]([NH2:7])=[O:6])(=[O:4])[CH3:5]
|
Name
|
|
Quantity
|
208 mg
|
Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)N
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while removing water
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Type
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ADDITION
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Details
|
Ethyl acetate was added to the reaction mixture and they
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Type
|
WASH
|
Details
|
were washed with 1 N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)N)=CC1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |